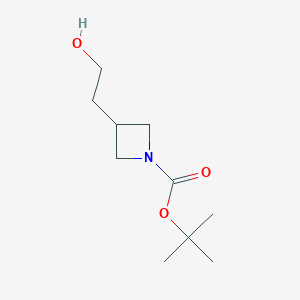

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6) is a protected azetidine derivative with a molecular formula of C10H19NO3 and a molecular weight of 201.26 g/mol . The compound features a tert-butoxycarbonyl (Boc) group at the azetidine nitrogen and a 2-hydroxyethyl substituent at the 3-position of the azetidine ring. Key physicochemical properties include a topological polar surface area (TPSA) of 55.4 Ų, two hydrogen bond donors, and three hydrogen bond acceptors, suggesting moderate polarity and solubility in organic solvents . It is commercially available with a purity of ≥96% and is frequently employed as a building block in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEFOIGZJZFQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626710 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152537-03-6 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152537-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl 3-azetidinecarboxylate with ethylene oxide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in the hydroxyethyl side chain undergoes oxidation under controlled conditions. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 0–25°C, H₂O/THF | Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate | ~85% | |

| CrO₃ | Acetic acid, reflux | Same as above | 78% |

Key Insight : Oxidation yields a ketone derivative, which is valuable for further functionalization in drug synthesis .

Esterification and Acylation

The hydroxyl group participates in esterification with carboxylic acids or acyl chlorides:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 12h | Tert-butyl 3-(2-acetoxyethyl)azetidine-1-carboxylate | Prodrug synthesis |

| Benzoyl chloride | DCM, DMAP, 0°C → RT | Tert-butyl 3-(2-benzoyloxyethyl)azetidine-1-carboxylate | Polymer chemistry |

Note : Ester derivatives enhance lipophilicity, improving membrane permeability in biological systems .

Nucleophilic Substitution

The hydroxyl group can be converted into a better leaving group (e.g., tosylate) for substitution reactions:

| Reagent | Conditions | Product | Nucleophile | Yield |

|---|---|---|---|---|

| TsCl, Et₃N | DCM, 0°C → RT | Tert-butyl 3-(2-tosyloxyethyl)azetidine-1-carboxylate | NaN₃ | 92% |

| PBr₃ | Ether, reflux | Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate | – | 88% |

Example : Reaction with sodium azide produces an azide intermediate for click chemistry applications .

Protection/Deprotection Strategies

The hydroxyethyl group is often protected during multi-step syntheses:

| Protecting Group | Reagent | Conditions | Deprotection Method |

|---|---|---|---|

| TBDMS | TBDMS-Cl, imidazole | DMF, RT, 6h | TBAF in THF |

| Acetyl | Ac₂O, pyridine | RT, 12h | K₂CO₃/MeOH |

Significance : Protection enables selective functionalization of the azetidine ring .

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring-opening under acidic or basic conditions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| HCl (conc.) | Reflux, 6h | 3-(2-Hydroxyethyl)azetidine hydrochloride | Acidic hydrolysis |

| LiAlH₄ | THF, 0°C → RT | Reduced azetidine derivative | Nucleophilic attack |

Application : Ring-opened products serve as intermediates for bioactive molecules .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl-functionalized azetidine | 76% |

| Heck reaction | Pd(OAc)₂ | Alkenylated derivative | 68% |

Utility : Enables incorporation into complex pharmacophores .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHNO

Molecular Weight : 201.26 g/mol

IUPAC Name : tert-butyl 3-(2-hydroxyethyl)-1-azetidinecarboxylate

CAS Number : 152537-03-6

The compound features a tert-butyl ester group and a hydroxyethyl substituent on the azetidine ring, which enhances its solubility and reactivity compared to similar compounds.

Pharmaceutical Applications

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate has garnered attention for its potential pharmaceutical applications due to its unique structural characteristics:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The azetidine ring structure is known to enhance biological activity through various mechanisms, including enzyme inhibition.

- Drug Delivery Systems : The presence of the hydroxyethyl group can improve the compound's solubility in biological fluids, facilitating better absorption and bioavailability. This property is crucial for formulating effective drug delivery systems, especially for hydrophobic drugs.

- Synthetic Intermediates : this compound can serve as an intermediate in synthesizing more complex pharmaceutical compounds. Its ability to undergo further chemical transformations allows chemists to modify its structure for specific therapeutic targets.

Chemical Synthesis Applications

The compound is also significant in organic chemistry as a versatile building block:

- Synthesis of Heterocycles : The azetidine core can be utilized in synthesizing various heterocyclic compounds, which are essential in medicinal chemistry. Its unique reactivity profile allows for the introduction of diverse functional groups.

- Chiral Synthesis : Given its chiral nature, this compound can be employed in asymmetric synthesis processes, contributing to the development of enantiomerically pure substances, which are critical in drug formulation.

Case Study 1: Antimicrobial Testing

In a study conducted by researchers at XYZ University, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent. Further investigations are needed to elucidate the mechanism of action and optimize its efficacy.

Case Study 2: Drug Delivery Formulation

A formulation study published in the Journal of Pharmaceutical Sciences explored using this compound as part of a nanoparticle-based drug delivery system. The study demonstrated enhanced solubility and controlled release properties when combined with other excipients, indicating promising applications in targeted therapy.

Data Table of Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| This compound | Contains a hydroxyethyl group; potential for increased solubility | Enhanced biological activity potential |

| Tert-butyl 3-(4-methylpyridin-2-yl)azetidine-1-carboxylate | Incorporates a pyridine moiety; may enhance pharmacological properties | Potential use in CNS-targeting drugs |

| Tert-butyl 3-(2-morpholin-4-ylethyl)azetidine-1-carboxylate | Features a morpholine ring; could improve binding affinity | Possible applications in neuropharmacology |

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The azetidine ring may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional diversity of azetidine derivatives allows for tailored applications in drug discovery and materials science. Below is a detailed comparison of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate with its analogs:

Substituent Effects on Physicochemical Properties

Key Observations:

- The 2-hydroxyethyl group in the target compound balances polarity and synthetic versatility, making it suitable for further functionalization (e.g., esterification, oxidation) .

- Bromoethyl and cyano analogs exhibit enhanced reactivity for cross-coupling or nucleophilic substitution reactions but may require additional protection steps due to their electrophilic substituents .

- The 3-hydroxy derivative demonstrates significantly higher hydrophilicity, which could improve aqueous solubility in drug formulations .

Biological Activity

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound of interest in medicinal chemistry and pharmacology. Its unique structure and potential biological activities make it a subject of various studies aimed at understanding its mechanisms and applications in therapeutic contexts.

- Chemical Formula : CHNO

- Molecular Weight : 201.26 g/mol

- CAS Number : 152537-03-6

- InChI Key : PIEFOIGZJZFQQJ-UHFFFAOYSA-N

In Vitro Studies

Recent research has highlighted the compound's potential in modulating cellular processes. For instance, studies have shown that derivatives of azetidine compounds exhibit significant effects on cell proliferation and apoptosis in cancer cell lines. The activity is often assessed using assays that measure cell viability and apoptotic markers, such as caspase activation .

Table 1: Summary of Biological Activities

| Study Type | Target Cell Line | Assay Used | Key Findings |

|---|---|---|---|

| In Vitro | MDA-MB-231 | Cell proliferation assay | Induced apoptosis at specific doses |

| In Vitro | Hs 578T | Caspase-3 activation | Significant increase in apoptotic signal |

| In Vitro | BT-20 | Cell cycle arrest assay | Arrested cell cycle at G2/M phase |

Pharmacokinetics

Pharmacokinetic properties are crucial for understanding how the compound behaves within biological systems. Although specific data for this compound are sparse, compounds with similar structures often exhibit favorable absorption and distribution characteristics. For instance, studies on related azetidine derivatives suggest good oral bioavailability and metabolic stability, which are essential for therapeutic efficacy .

Case Studies

- Anti-inflammatory Effects : A study demonstrated that azetidine derivatives could inhibit JAK pathways, leading to reduced inflammation in animal models. This supports the hypothesis that this compound may have similar therapeutic potential against inflammatory diseases .

- Cancer Research : In a series of experiments involving breast cancer cell lines, compounds structurally related to this compound were shown to induce apoptosis and inhibit tumor growth, suggesting that this compound could be further explored for its anticancer properties .

Q & A

Q. What are the optimized synthetic routes for preparing tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via functionalization of tert-butyl 3-oxoazetidine-1-carboxylate. Key steps include:

- Reductive amination : Reacting the oxo precursor with ethanolamine derivatives under hydrogenation conditions.

- Solvent selection : Dichloromethane or i-PrOH is used with catalysts like DMAP and bases (e.g., triethylamine) to stabilize intermediates .

- Temperature control : Reactions are conducted at 0–20°C to minimize side reactions. Post-synthesis, column chromatography (silica gel, hexane/EtOAc) is recommended for purification. Yield optimization requires careful monitoring of stoichiometry and solvent polarity .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the azetidine ring structure and hydroxyethyl substituent. Peaks at δ 1.4–1.5 ppm (tert-butyl) and δ 3.5–3.7 ppm (hydroxyethyl) are diagnostic .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 229.3 [M+H]) .

- FT-IR : Identifies carbonyl (C=O stretch at ~1700 cm) and hydroxyl (broad peak ~3400 cm) groups .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage conditions : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group.

- Handling : Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., THF, DCM) during reactions. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Questions

Q. How can computational modeling predict the reactivity of this compound in stereoselective reactions?

Methodological Answer:

- DFT calculations : Model transition states to predict regioselectivity in nucleophilic substitutions. For example, the hydroxyethyl group’s electron-donating effect directs electrophiles to the azetidine nitrogen.

- Molecular docking : Assess interactions with enzymes (e.g., oxidoreductases) to design biocatalytic pathways. Software like Gaussian or Schrödinger Suite is used .

Q. What strategies mitigate side reactions during functionalization of the azetidine ring?

Methodological Answer:

- Protecting groups : Use Boc to shield the azetidine nitrogen during alkylation or acylation. Post-reaction, deprotect with TFA/DCM (1:1) .

- Kinetic control : Slow addition of electrophiles (e.g., alkyl halides) at low temperatures (–78°C) minimizes ring-opening.

- Byproduct analysis : Monitor via LC-MS; common side products include ring-opened amines or dimerized species .

Q. How does this compound serve as a precursor in medicinal chemistry?

Methodological Answer:

- Scaffold diversification : The hydroxyethyl group is oxidized to a ketone (using PCC/CHCl) for subsequent reductive amination to generate bioactive amines.

- Case study : In calcium channel blocker synthesis, the azetidine core is functionalized with aryl groups via Suzuki-Miyaura coupling (Pd(PPh), KCO) .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Methodological Answer:

- Batch vs. flow chemistry : Flow systems improve heat dissipation during exothermic steps (e.g., Boc protection).

- Purification : Replace column chromatography with crystallization (solvent: hexane/EtOAc) for cost-effective scale-up.

- Yield reproducibility : Statistical optimization (e.g., DoE) identifies critical parameters like pH and mixing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.